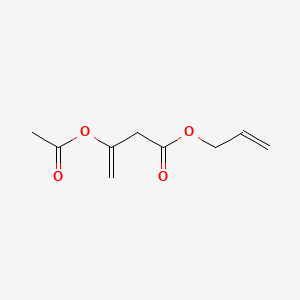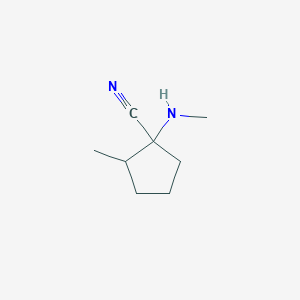
CID 44152801
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 44152801 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 44152801 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For consistent and scalable production.
Automated systems: To monitor and control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
CID 44152801 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: With halogens or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
CID 44152801 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of specific diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 44152801 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulating their activity and triggering downstream effects.
Inhibit enzymes: Affecting metabolic pathways and cellular functions.
Interact with DNA/RNA: Influencing gene expression and protein synthesis.
Propiedades
Número CAS |
190336-59-5 |
|---|---|
Fórmula molecular |
C2H10N2O3S |
Peso molecular |
142.18 g/mol |
InChI |
InChI=1S/C2H7NO.H3NO2S/c3-1-2-4;1-4(2)3/h4H,1-3H2;1H2,(H,2,3) |
Clave InChI |
VKPHXGDMABSYBT-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.NS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

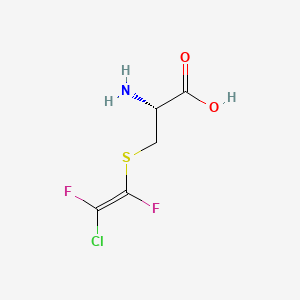
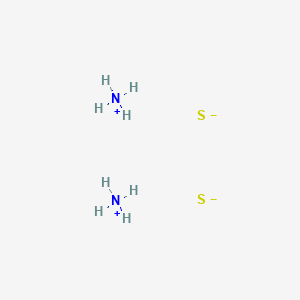
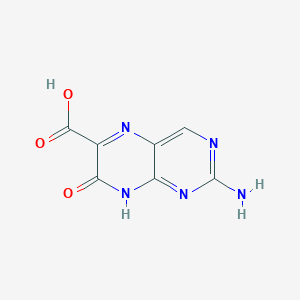

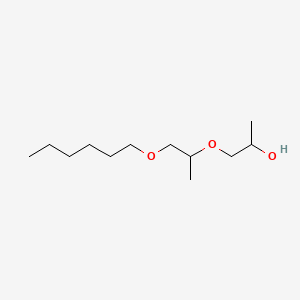

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
